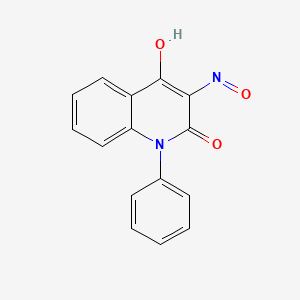

3-(Hydroxyimino)-1-phenylquinoline-2,4(1H,3H)-dione

CAS No.: 36412-08-5

Cat. No.: VC2796407

Molecular Formula: C15H10N2O3

Molecular Weight: 266.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36412-08-5 |

|---|---|

| Molecular Formula | C15H10N2O3 |

| Molecular Weight | 266.25 g/mol |

| IUPAC Name | 4-hydroxy-3-nitroso-1-phenylquinolin-2-one |

| Standard InChI | InChI=1S/C15H10N2O3/c18-14-11-8-4-5-9-12(11)17(15(19)13(14)16-20)10-6-2-1-3-7-10/h1-9,18H |

| Standard InChI Key | YLVMFMIISDSSJQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)N=O)O |

| Canonical SMILES | C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)N=O)O |

Introduction

Chemical Properties and Structure

3-(Hydroxyimino)-1-phenylquinoline-2,4(1H,3H)-dione possesses a complex heterocyclic structure with several functional groups that contribute to its chemical properties. The compound exists predominantly in the (Z) configuration with respect to the C=N bond of the hydroxyimino group, as indicated by its alternative name (Z)-3-(hydroxyimino)-1-phenylquinoline-2,4(1H,3H)-dione .

Physical and Chemical Properties

The key physical and chemical properties of 3-(Hydroxyimino)-1-phenylquinoline-2,4(1H,3H)-dione are summarized in Table 1.

Table 1: Physical and Chemical Properties of 3-(Hydroxyimino)-1-phenylquinoline-2,4(1H,3H)-dione

| Property | Value |

|---|---|

| Molecular Formula | C15H10N2O3 |

| Molecular Weight | 266.25 g/mol |

| PubChem CID | 135496906 |

| Physical State | Solid (presumed based on related compounds) |

| Creation Date in Database | 2019-01-15 |

| Modification Date in Database | 2025-03-08 |

| Structural Configuration | (Z) configuration of the hydroxyimino group |

| Tautomeric Forms | Multiple (reflected in various synonyms) |

The compound features several key functional groups that define its reactivity profile:

-

A quinoline core structure with a six-membered ring fused to a nitrogen-containing heterocycle

-

A phenyl substituent at the N-1 position, which can influence solubility and binding interactions

-

Carbonyl groups at positions 2 and 4, forming amide and lactam functionalities

-

A hydroxyimino (=N-OH) group at the C-3 position, which can participate in hydrogen bonding and various chemical transformations

Structural Features

The structural features of 3-(Hydroxyimino)-1-phenylquinoline-2,4(1H,3H)-dione contribute to its chemical reactivity and potential biological activities. The presence of the hydroxyimino group introduces a site for hydrogen bonding and metal ion chelation, which may be relevant for its biological properties. The carbonyl groups at positions 2 and 4 can serve as hydrogen bond acceptors, further enhancing the compound's ability to interact with biological targets.

The quinoline core provides a rigid scaffold that positions the functional groups in a specific three-dimensional arrangement, which can be crucial for biological activity. The phenyl substituent at the N-1 position introduces additional hydrophobicity and potential for π-π stacking interactions with aromatic residues in biological targets.

Synonyms and Nomenclature

3-(Hydroxyimino)-1-phenylquinoline-2,4(1H,3H)-dione is known by several names and identifiers in the chemical literature and databases. These different names often reflect various perspectives on the compound's structure or highlight different tautomeric forms. Table 2 presents a comprehensive list of the known synonyms and identifiers for this compound.

Table 2: Synonyms and Identifiers for 3-(Hydroxyimino)-1-phenylquinoline-2,4(1H,3H)-dione

| Name/Identifier | Value |

|---|---|

| PubChem CID | 135496906 |

| Registry Number | 36412-08-5 |

| Systematic Name (IUPAC) | (3Z)-1-phenylquinoline-2,3,4(1H)-trione 3-oxime |

| Alternative Name 1 | 3-(Hydroxyimino)-1-phenylquinoline-2,4(1H,3H)-dione |

| Alternative Name 2 | 4-hydroxy-3-nitroso-1-phenylquinolin-2-one |

| Alternative Name 3 | (Z)-3-(hydroxyimino)-1-phenylquinoline-2,4(1H,3H)-dione |

| Alternative Name 4 | (3Z)-3-(hydroxyimino)-1-phenyl-1,2,3,4-tetrahydroquinoline-2,4-dione |

The various names reflect different structural interpretations of the compound. For example, "1-phenylquinoline-2,3,4(1H)-trione 3-oxime" emphasizes the trione structure with an oxime at position 3, while "4-hydroxy-3-nitroso-1-phenylquinolin-2-one" highlights a different tautomeric form with a hydroxy group at position 4 and a nitroso group at position 3 .

Related Quinoline-2,4(1H,3H)-dione Derivatives

To better understand the potential properties and applications of 3-(Hydroxyimino)-1-phenylquinoline-2,4(1H,3H)-dione, it is valuable to examine structurally related compounds that have been more extensively studied. This section explores several related quinoline and quinazoline derivatives that share structural similarities with our compound of interest.

Comparative Analysis of Related Compounds

Table 3 presents a comparison of 3-(Hydroxyimino)-1-phenylquinoline-2,4(1H,3H)-dione with structurally related compounds mentioned in the literature.

Table 3: Comparison of 3-(Hydroxyimino)-1-phenylquinoline-2,4(1H,3H)-dione with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 3-(Hydroxyimino)-1-phenylquinoline-2,4(1H,3H)-dione | C15H10N2O3 | 266.25 | Hydroxyimino group at 3-position |

| 3-Amino-3-benzyl-1-phenylquinoline-2,4(1H,3H)-dione | C22H18N2O2 | 342.4 | Amino and benzyl groups at 3-position |

| 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one | C9H9NO2 | 163.17 | Hydroxy group at 5-position, no phenyl at N-1 |

| 3-Hydroxy-1-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione | C15H12N2O4 | 284.27 | Quinazoline core, 4-methoxyphenyl at N-1 |

| 7-Hydroxy-4-phenyl-1,2-dihydroquinoline derivatives | Various | Various | Hydroxy group at 7-position, phenyl at 4-position |

3-Aminoquinoline-2,4(1H,3H)-diones

3-Aminoquinoline-2,4(1H,3H)-diones represent a closely related class of compounds where the hydroxyimino group at position 3 is replaced by an amino group. These compounds have been synthesized through various methods, including the reaction of 3-chloro- or 3-bromoquinoline-2,4(1H,3H)-diones with primary alkyl- or arylamines in dimethylformamide .

According to research by Kafka et al., compounds with primary amino groups at the 3-position can be prepared by reacting 3-chloroquinoline-2,4(1H,3H)-diones with in situ generated ammonia under anhydrous conditions. An alternative approach involves the reduction of 3-azidoquinoline-2,4(1H,3H)-diones, which has been shown to yield the desired products in moderate to good yields when using zinc in acetic acid .

The synthesis of 3-amino-3-benzyl-1-phenylquinoline-2,4(1H,3H)-dione, a close structural analog of our compound of interest, has been reported and characterized by various spectroscopic techniques . This compound shares the 1-phenylquinoline-2,4(1H,3H)-dione core structure but features an amino group and a benzyl substituent at the 3-position instead of a hydroxyimino group.

Hydroxyquinoline and Hydroxyquinazoline Derivatives

Several hydroxyquinoline and hydroxyquinazoline derivatives have been studied for their biological activities. For example, 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one has been identified as a metabolite of carteolol, a beta-adrenergic receptor blocking agent . This finding highlights the potential pharmacological relevance of hydroxyquinoline scaffolds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume